Ethambutol, meso- Ethambutol, meso-
Brand Name: Vulcanchem
CAS No.: 10054-06-5
VCID: VC0193379
InChI: InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10+
SMILES: CCC(CO)NCCNC(CC)CO
Molecular Formula: C10H24N2O2 . 2 HCl
Molecular Weight: 204.31 g/mol

Ethambutol, meso-

CAS No.: 10054-06-5

VCID: VC0193379

Molecular Formula: C10H24N2O2 . 2 HCl

Molecular Weight: 204.31 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Ethambutol, meso- - 10054-06-5

Description

Ethambutol, meso- is a stereoisomer of ethambutol, a medication primarily used to treat tuberculosis. Ethambutol contains two constitutionally symmetrical chiral centers in its structure and exists in three stereoisomeric forms: the enantiomeric pair (+)-(S,S)- and (−)-(R,R)-ethambutol, along with the achiral stereoisomer called meso-form. The (+)-(S,S)-enantiomer harbors the antitubercular activity and is more potent than the (−)-(R,R)-ethambutol and the meso-form . Ethambutol is a first-line, adjunctive antituberculosis medication used only in combination with other agents such as isoniazid and rifampin .

Ethambutol, including its meso-form, has several scientific research applications, such as studying stereoisomerism and chiral separation techniques. It is also used in the development of new antimicrobial agents and in the study of drug resistance mechanisms. Ethambutol primarily inhibits arabinosyltransferases (embA, embB, embC) in Mycobacterium tuberculosis, which are crucial for the synthesis of the bacterial cell wall. The inhibition of these enzymes prevents the polymerization of arabinose into arabinan, leading to a disruption in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall. The impact on cell wall biosynthesis results in weakened cell walls, making the bacteria more susceptible to osmotic pressure and other environmental stresses. At the molecular level, ethambutol’s inhibition of cell wall synthesis results in bacteriostasis, preventing the growth and replication of Mycobacterium tuberculosis.

Similar compounds include N,N’-diisopropylethylenediamine and N,N’-bis(hydroxyalkyl)alkyldiamines. Ethambutol is well absorbed orally, with peak plasma concentrations occurring within 2-4 hours. Environmental factors such as pH, temperature, and the presence of other compounds can influence ethambutol’s efficacy and stability.

CAS No. 10054-06-5
Product Name Ethambutol, meso-
Molecular Formula C10H24N2O2 . 2 HCl
Molecular Weight 204.31 g/mol
IUPAC Name (2S)-2-[2-[[(2R)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol
Standard InChI InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10+
Standard InChIKey AEUTYOVWOVBAKS-AOOOYVTPSA-N
SMILES CCC(CO)NCCNC(CC)CO
Canonical SMILES CCC(CO)NCCNC(CC)CO
Appearance White Solid
Purity > 95%
Synonyms (R,S)-Ethambutol; meso-N,N’-Bis[1-(hydroxymethyl)propyl]ethylenediamine; USP Ethambutol Related Compound A;
PubChem Compound 470072
Last Modified Aug 15 2023

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